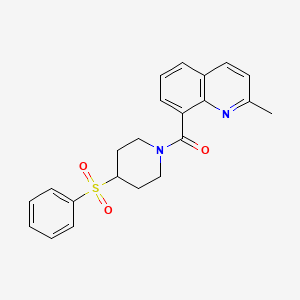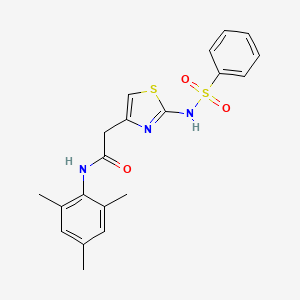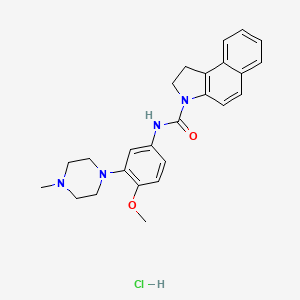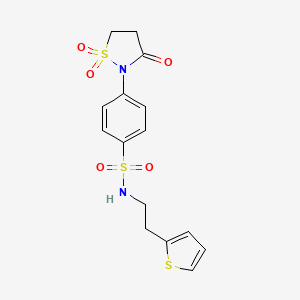
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
New tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was established by NMR spectroscopy and X-ray diffraction analysis . The molecular formula is C19H20N4O2.Applications De Recherche Scientifique
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including compounds with pyrimidinone and oxazinone structures, has shown potential antimicrobial and anticancer applications. Compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and higher anticancer activity than the reference drug, doxorubicin, in in vitro studies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Complex Formation and Stability
The acid-base properties and complex-forming ability of 4,6-dimethyl-2-(1H)-pyrimidinone with dysprosium(III) tris(acetylacetonate) were investigated, highlighting the compound's coordination without deprotonation and its implications for stability in complex formations (Pod''yachev et al., 1994).
Antimicrobial Applications
A study on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material reported good antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Insecticidal and Antibacterial Potential
Compounds synthesized from 2-amino-4,6-dimethyl pyrimidine showed significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms. This research underscores the versatility of pyrimidine-linked compounds in various biological applications (Deohate & Palaspagar, 2020).
Propriétés
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-6-10(2)17-15(16-9)21-12-4-5-19(8-12)14(20)13-7-11(3)22-18-13/h6-7,12H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQQURSUNZOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2890651.png)
![(E)-1-(thiophen-2-ylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2890653.png)



![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)


![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

